Cas no 1241683-95-3 ((1r)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine)

(1r)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine is a chiral amine derivative featuring a chloro- and difluoro-substituted phenyl ring. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring enantioselective building blocks. The presence of halogen substituents enhances its reactivity in cross-coupling reactions, while the amine functionality allows for further derivatization. This compound is characterized by high purity and stability, making it suitable for rigorous synthetic workflows. Its structural features are advantageous in the development of bioactive molecules, agrochemicals, and specialty materials, where precise control over stereochemistry and electronic properties is critical.
(1r)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine structure
1241683-95-3 structure
商品名:(1r)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine
CAS番号:1241683-95-3
MF:C8H8ClF2N
メガワット:191.605628013611
CID:5765491
PubChem ID:55252754

(1r)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine 化学的及び物理的性質

名前と識別子

    • (1r)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
    • EN300-1968116
    • 1241683-95-3
    • AKOS006285136
    • (1r)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine
    • インチ: 1S/C8H8ClF2N/c1-4(12)7-5(10)2-3-6(11)8(7)9/h2-4H,12H2,1H3/t4-/m1/s1
    • InChIKey: YKMLDNYYMUUXKQ-SCSAIBSYSA-N
    • ほほえんだ: ClC1C(=CC=C(C=1[C@@H](C)N)F)F

計算された属性

  • せいみつぶんしりょう: 191.0313333g/mol
  • どういたいしつりょう: 191.0313333g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 156
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 2

(1r)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1968116-0.25g
(1R)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
1241683-95-3
0.25g
$1104.0 2023-09-16
Enamine
EN300-1968116-5g
(1R)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
1241683-95-3
5g
$3479.0 2023-09-16
Enamine
EN300-1968116-0.05g
(1R)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
1241683-95-3
0.05g
$1008.0 2023-09-16
Enamine
EN300-1968116-0.1g
(1R)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
1241683-95-3
0.1g
$1056.0 2023-09-16
Enamine
EN300-1968116-0.5g
(1R)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
1241683-95-3
0.5g
$1152.0 2023-09-16
Enamine
EN300-1968116-1g
(1R)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
1241683-95-3
1g
$1200.0 2023-09-16
Enamine
EN300-1968116-2.5g
(1R)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
1241683-95-3
2.5g
$2351.0 2023-09-16
Enamine
EN300-1968116-1.0g
(1R)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
1241683-95-3
1g
$0.0 2023-06-07
Enamine
EN300-1968116-10g
(1R)-1-(2-chloro-3,6-difluorophenyl)ethan-1-amine
1241683-95-3
10g
$5159.0 2023-09-16

(1r)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine 関連文献

(1r)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amineに関する追加情報

Chemical Profile of (1R)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine and CAS No. 1241683-95-3

Compound with the CAS number 1241683-95-3 and the product name (1R)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in medicinal chemistry and drug development.

The molecular structure of this compound consists of a chiral amine moiety attached to a benzene ring substituted with chlorine and fluorine atoms. The presence of these halogen atoms introduces electronic and steric effects that can modulate the reactivity and binding affinity of the molecule. Specifically, the 2-chloro-3,6-difluorophenyl group contributes to the compound's overall pharmacophore, enhancing its interaction with biological targets.

In recent years, there has been a growing interest in the development of fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The incorporation of fluorine atoms into pharmaceutical molecules often leads to increased lipophilicity and resistance to enzymatic degradation, making such compounds more suitable for therapeutic applications. The (1R)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine structure exemplifies this trend, offering a promising scaffold for further chemical optimization.

One of the most compelling aspects of this compound is its potential as a building block for the synthesis of novel pharmaceutical agents. The chiral center at the amine group allows for the creation of enantiomerically pure derivatives, which are often required for optimal pharmacological activity. Additionally, the halogenated aromatic ring provides multiple sites for further functionalization, enabling chemists to tailor the molecule's properties to specific biological targets.

Recent studies have highlighted the importance of fluorinated aromatic compounds in the development of antiviral and anticancer agents. The electron-withdrawing nature of fluorine atoms can enhance binding interactions with protein targets, leading to more potent and selective drug candidates. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in viral replication and tumor growth. These findings underscore the compound's potential as a lead structure in drug discovery efforts.

The synthesis of (1R)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine involves a series of well-established organic reactions, including nucleophilic substitution and stereoselective reduction. The use of advanced synthetic methodologies ensures high yield and purity, which are critical for pharmaceutical applications. Researchers have also explored alternative synthetic routes to improve scalability and cost-efficiency, making this compound more accessible for industrial production.

In addition to its synthetic appeal, this compound exhibits interesting physicochemical properties that make it suitable for various pharmaceutical applications. Its solubility profile, melting point, and stability under different conditions are all factors that need to be carefully evaluated during drug development. Preliminary studies have indicated that (1R)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine is stable under standard storage conditions but may degrade under extreme pH or temperature conditions.

The pharmacological evaluation of this compound has revealed several promising characteristics. In vitro studies have demonstrated its ability to interact with specific biological receptors and enzymes, suggesting potential therapeutic effects in areas such as inflammation and pain management. Further preclinical studies are needed to fully elucidate its mechanism of action and therapeutic potential.

The growing interest in fluorinated aromatic compounds has also spurred innovation in analytical techniques for their characterization. Advanced spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for confirming the structure and purity of these complex molecules. These techniques provide valuable insights into the compound's behavior under different conditions, aiding in its optimization for pharmaceutical use.

In conclusion, (1R)-1-(2-Chloro-3,6-difluorophenyl)ethan-1-amine represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The presence of halogen atoms enhances its pharmacological properties, making it a valuable scaffold for drug development. Ongoing research continues to explore its potential as an antiviral agent against emerging pathogens such as influenza viruses.

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